molecular formula C12H10N4O3S B8661129 N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide CAS No. 55564-28-8

N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide

Cat. No.: B8661129
CAS No.: 55564-28-8
M. Wt: 290.30 g/mol
InChI Key: ZENMVGHHSFRNDV-UHFFFAOYSA-N
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Description

N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide is a chemical compound with the molecular formula C12H10N4O3S It is known for its unique structure, which includes a nitro group, a pyrazinyl group, and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide typically involves the reaction of 2-nitro-4-aminophenyl acetamide with pyrazine-2-thiol. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazinyl and sulfanyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitro-4-pyrazin-2-ylsulfanylphenyl)acetamide
  • 2-Cyano-N-(4-nitrophenyl)acetamide

Uniqueness

N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for various applications in research and industry.

Properties

CAS No.

55564-28-8

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

N-(2-nitro-4-pyrazin-2-ylsulfanylphenyl)acetamide

InChI

InChI=1S/C12H10N4O3S/c1-8(17)15-10-3-2-9(6-11(10)16(18)19)20-12-7-13-4-5-14-12/h2-7H,1H3,(H,15,17)

InChI Key

ZENMVGHHSFRNDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)SC2=NC=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9.6 g. 1-acetamido-2-nitro-4-thiocyanatobenzene in 60 ml. dimethylformamide is treated under nitrogen with 1.52 g. of sodium borohydride, the exothermic reaction being controlled so that the temperature does not exceed 30° C. After stirring the mixture at 20°-25° C. for 1 hour, 15 ml. of acetone is added, then, after 2 hours, 9.1 g. of 2-chloropyrazine is added. The mixture is warmed slowly and kept at 100°-110° C. for 3 hours, cooled and diluted with water. The product is filtered off and washed with water, pentane and recrystallized from methanol affording 1-acetamido-2-nitro-4-(pyrazin-2-ylthio)benzene.
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